1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea
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Overview
Description
The compound “1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidine is a heterocyclic compound that has received significant attention in the synthetic chemistry community .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Synthesis and Material Applications
One-Pot Synthesis and Optical Properties : A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to the query compound, were synthesized in high yields via a one-pot, three-component condensation process. These compounds demonstrated significant optical properties, including absorption and fluorescence spectra with large Stokes' shifts, suggesting their utility in low-cost luminescent materials for various applications (Volpi et al., 2017).
Biomedical Research Applications
Antiviral Activity : 2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the compound of interest, were designed and tested as antirhinovirus agents. Their synthesis was stereospecific, leading exclusively to the desired E-isomer, indicating potential as novel inhibitors of human rhinovirus (Hamdouchi et al., 1999).
Antimicrobial and Antifungal Activities : New pyrimidine derivatives incorporated into polyurethane varnish and printing ink demonstrated excellent antimicrobial effects. This study highlighted the potential of incorporating such compounds into coatings to confer antimicrobial properties, indicating their applicability in surface protection and material science (El‐Wahab et al., 2015).
Cancer Chemotherapy : Novel selenylated imidazo[1,2-a]pyridines were synthesized and showed promising activity against breast cancer cells. These compounds inhibited cell proliferation, induced DNA cleavage, and led to cell death by apoptosis, showcasing their potential as prototypes for breast cancer treatment (Almeida et al., 2018).
Future Directions
The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds, and derivatives based thereon have been found to possess a wide range of activities . This suggests that “1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea” and its derivatives could be further explored for their potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer . The G12C mutation specifically has been associated with several types of cancer, including lung and colorectal cancers .
Mode of Action
The compound interacts with its target through a process known as covalent bonding . This involves the compound forming a strong, irreversible bond with the KRAS G12C protein, thereby inhibiting its function . This inhibition can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with the KRAS G12C protein affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is involved in cell division and survival, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells . By inhibiting the function of the KRAS G12C protein, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can be influenced by the specific functional groups present in the compound .
Cellular Effects
Preliminary studies suggest that some imidazo[1,2-a]pyrimidines have shown anticancer activity against different human cancer cell lines
Molecular Mechanism
It is known that imidazo[1,2-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-8-9-15(18-13-25-11-5-10-21-19(25)23-18)12-17(14)24-20(26)22-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDSIMRBKLUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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